molecular formula C23H26ClN5O3 B14110224 N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Cat. No.: B14110224
M. Wt: 455.9 g/mol
InChI Key: BHMNTDMWUDZHBU-UHFFFAOYSA-N
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a chlorophenyl group and a tetrahydroquinazolinyl acetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.

    Attachment of the Propyl Chain: The piperazine intermediate is then reacted with 1-bromopropane to introduce the propyl chain.

    Formation of the Tetrahydroquinazolinyl Acetamide: The final step involves the reaction of the propyl-substituted piperazine with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.

    Biology: Studying its interaction with various biological targets such as receptors and enzymes.

    Industry: Use in the synthesis of complex organic molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A compound with a similar piperazine structure but different functional groups.

    2-Methylhippuric acid: Another compound with a similar acetamide moiety.

Uniqueness

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is unique due to its combination of a chlorophenyl-substituted piperazine ring and a tetrahydroquinazolinyl acetamide moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H26ClN5O3

Molecular Weight

455.9 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C23H26ClN5O3/c24-17-5-3-6-18(15-17)28-13-11-27(12-14-28)10-4-9-25-21(30)16-29-22(31)19-7-1-2-8-20(19)26-23(29)32/h1-3,5-8,15H,4,9-14,16H2,(H,25,30)(H,26,32)

InChI Key

BHMNTDMWUDZHBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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